4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
11-oxo-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c26-21-7-6-17-14-20(15-18-8-11-25(21)22(17)18)31(27,28)24-16-23(9-12-29-13-10-23)30-19-4-2-1-3-5-19/h1-5,14-15,24H,6-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUNXQAHORNLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4(CCOCC4)SC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide represents a complex organic structure with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrroloquinoline core : A bicyclic structure that may contribute to its biological activity.
- Tetrahydropyran moiety : Known for its role in various biological interactions.
- Phenylthio group : This functional group is often associated with enhanced biological properties due to its ability to interact with various biomolecules.
Molecular Formula
The molecular formula of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : The phenylthio group may inhibit thiol-containing enzymes, which play crucial roles in cellular processes.
- Modulation of Signaling Pathways : The pyrroloquinoline structure could influence signaling pathways related to cell proliferation and apoptosis.
Therapeutic Potential
Research has indicated that this compound may possess several therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
In Vitro Studies
-
Anticancer Efficacy
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis and cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Response
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
In Vivo Studies
A recent animal study evaluated the efficacy of the compound in a murine model of cancer. Results indicated:
- A significant reduction in tumor size (approximately 50% compared to control) after 4 weeks of treatment.
- Improved survival rates among treated animals, suggesting potential for clinical application.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Core Modifications: The target compound’s tetrahydro-2H-pyran ring (vs. Sulfonamide vs. Amide/Carboxylate: Sulfonamide derivatives (target, ) exhibit stronger hydrogen-bonding capacity and acidity compared to amides () or esters (), influencing target affinity and solubility .
Substituent Effects: Phenylthio vs. Phenoxyphenyl (): The sulfur atom in the target compound increases lipophilicity (logP ~4.5 vs. 4.22) and may enhance metabolic stability compared to oxygen . Tetrahydro-2H-pyran vs.
- Comparative NMR studies of similar compounds (e.g., Rapa analogs) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts. For the target compound, the phenylthio group in the tetrahydro-2H-pyran ring likely perturbs these regions, suggesting unique electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
